1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

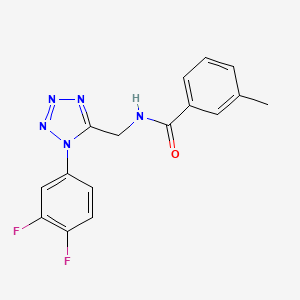

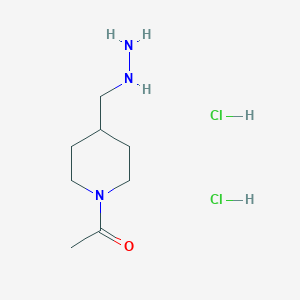

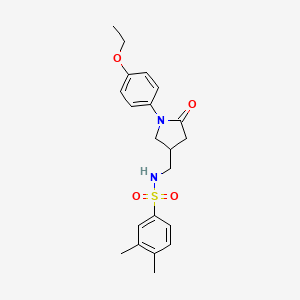

1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O . It has an average mass of 244.162 Da and a monoisotopic mass of 243.090515 Da .

Molecular Structure Analysis

The molecular structure of 1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride consists of 8 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms forms the unique structure of the molecule.科学的研究の応用

Chemical Transformations and Synthesis

Hydrazinolysis Reactions : Research demonstrates the transformation of nitropyridinones through hydrazinolysis, leading to the formation of hydrazone compounds. This process is relevant for synthesizing specific chemical structures (Smolyar, 2010).

Synthesis of Schiff's Bases : The reaction of imidazole with hydrazine yields hydrazinyl ethanone compounds. These are used for condensation with aromatic aldehydes to form Schiff's bases, which have significant antibacterial properties (Patel et al., 2011).

Pyrazine Derivatives Synthesis : Novel pyrazine moiety bearing pyrazoline derivatives are synthesized using hydrazine-based reactions. These compounds exhibit antibacterial, antioxidant, and DNA binding activities (Kitawat & Singh, 2014).

Biological and Pharmacological Applications

Antitubercular Agents : The synthesis of pyrazolyl ethanone derivatives involves hydrazine and exhibits promising antitubercular activities. This indicates its potential application in tuberculosis treatment (Bhoot et al., 2011).

Antibacterial and Antifungal Activity : Compounds derived from 1,3,4-oxadiazolyl ethanone, synthesized using a hydrazine-related process, show significant antibacterial and antifungal properties, underscoring their potential in treating infections (Fuloria et al., 2009).

Antimicrobial Agents : Novel compounds synthesized from piperazinyl ethanones exhibit antimicrobial activities, suggesting their potential in developing new antimicrobial drugs (Zaidi et al., 2021).

Cancer Research : Metal complexes of pyridine derivative ligands, derived from hydrazinyl ethanone, show cytotoxic effects against cancer cell lines, indicating their potential application in cancer treatment (Chaitanya et al., 2022).

Antimicrobial Study : Synthesis of compounds like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone and their derivatives demonstrate significant antimicrobial activities, highlighting their potential use in developing new antimicrobial drugs (Sherekar et al., 2022).

Corrosion Inhibition : The synthesized compound methyl-4H-1,4-benzothiazin-2-yl)ethanone, through a new mechanism, acts as an efficient corrosion inhibitor for mild steel in acidic solutions, indicating its industrial applications in corrosion protection (Aloui et al., 2009).

Anticancer Agents : The synthesis of benzimidazole-based compounds like substituted 1-(1-ethy-1H-benzimidazol-2-yl) ethanone demonstrates promising anticancer properties, suggesting their potential as novel anticancer agents (Rashid et al., 2014).

特性

IUPAC Name |

1-[4-(hydrazinylmethyl)piperidin-1-yl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-7(12)11-4-2-8(3-5-11)6-10-9;;/h8,10H,2-6,9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKXPDULQZMDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CNN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2373315.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2373316.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2373317.png)

![2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid](/img/structure/B2373324.png)

![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2373331.png)

![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)